
N-(4-Bromophenyl)cinnamamide
Overview
Description
N-(4-Bromophenyl)cinnamamide is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Bromophenyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a cinnamic acid moiety with a bromophenyl group. This design is crucial for its interaction with various biological targets, enhancing its therapeutic potential.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
These results suggest that this compound may be a promising candidate for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Cytotoxicity : The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines, with results shown in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 18 |
The IC50 values indicate that this compound exhibits potent cytotoxicity, particularly against MCF-7 cells, suggesting its potential as an anticancer agent.
3. Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. This is significant as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders.
- DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH assay, with results indicating an effective scavenging ability comparable to standard antioxidants.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been reported to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which may have implications for treating neurodegenerative diseases.
- Cell Signaling Pathways : It may also influence cell signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study on hybrid compounds incorporating this cinnamamide derivative showed enhanced cytotoxicity against liver cancer cells, indicating that structural modifications can significantly impact biological efficacy .
- Another investigation reported the compound's ability to suppress tumor growth in vivo models, reinforcing its potential as an effective anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Overview : N-(4-Bromophenyl)cinnamamide has been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Study Findings :
- A study evaluated the antibacterial activity of various cinnamamide derivatives, revealing that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- The compound's mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death .
Data Table: Antimicrobial Activity of this compound Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 15 µg/mL | |
Escherichia coli | 20 µg/mL | |
Candida albicans | 25 µg/mL |
Anticancer Properties
Overview : The anticancer potential of this compound is being explored in various cancer models due to its ability to induce apoptosis in cancer cells.
Study Findings :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The IC50 values suggest a promising therapeutic window .
- Mechanistically, the compound appears to activate caspases involved in the apoptotic pathway, promoting cell death in cancerous cells while sparing normal cells .
Data Table: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.17 | |
HeLa (Cervical Cancer) | 0.25 | |
HCT-116 (Colon Cancer) | 0.30 |
Anti-inflammatory Effects
Overview : this compound has been investigated for its anti-inflammatory properties, particularly its ability to modulate inflammatory pathways.
Study Findings :
- Research indicates that this compound can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation, which is crucial in the inflammatory response. This effect suggests potential use in treating inflammatory diseases .
- The anti-inflammatory activity was found to be dose-dependent, with lower concentrations showing substantial inhibition of pro-inflammatory cytokines .
Data Table: Anti-inflammatory Activity of this compound
Properties
IUPAC Name |
N-(4-bromophenyl)-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHIJOVRKMUDKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970269 | |
Record name | N-(4-Bromophenyl)-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54934-81-5 | |
Record name | N-(4-Bromophenyl)-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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